1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride

Catalog No.
S14318163
CAS No.
63766-13-2
M.F
C14H22ClNO2
M. Wt
271.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimet...

CAS Number

63766-13-2

Product Name

1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride

IUPAC Name

[hydroxy-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-dimethylazanium;chloride

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

InChI

InChI=1S/C14H21NO2.ClH/c1-15(2)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17-3;/h5-6,9,12,14,16H,4,7-8H2,1-3H3;1H

InChI Key

UQSCAIVUMAURBY-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C(C1CCCC2=C1C=CC=C2OC)O.[Cl-]

1-Naphthalenemethanol, 1,2,3,4-tetrahydro-1-(dimethylamino)-5-methoxy-, hydrochloride is a complex organic compound with the molecular formula C13_{13}H15_{15}ClN2_2O2_2. This compound is notable for its unique structural features, which include a naphthalene ring system and various functional groups that contribute to its chemical reactivity and biological activity. The presence of a dimethylamino group and a methoxy group enhances its potential applications in medicinal chemistry.

  • Oxidation: It can be oxidized to form naphthalen-1-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Strong reducing agents such as lithium aluminum hydride can reduce it to naphthalen-1-yl-methane.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the formation of various substituted derivatives depending on the electrophile used .

This compound exhibits significant biological activity, particularly in antimicrobial contexts. Research indicates that 1-naphthalenemethanol has antibacterial properties against specific bacterial strains. Its mechanism of action involves interactions with cellular components, potentially leading to disruptions in bacterial growth and metabolism. Additionally, it has been shown to undergo sulfation catalyzed by arylsulfotransferase, which may play a role in its metabolic pathways and biological effects .

Several synthesis methods have been reported for 1-naphthalenemethanol:

  • Reduction of Naphthaldehyde: A common method involves the reduction of naphthaldehyde using sodium borohydride in methanol at room temperature.
  • Catalytic Hydrogenation: In industrial settings, this compound can be synthesized via catalytic hydrogenation of naphthaldehyde using palladium on carbon under elevated pressures and temperatures.
  • Micellar Transfer Hydrogenation: Using a micellar solution containing cyclohexene and propan-1-ol at high temperatures has also been reported as an efficient synthetic route .

1-Naphthalenemethanol is utilized in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic applications, particularly as an antibacterial agent.
  • Chemical Synthesis: It serves as a precursor in organic synthesis for producing more complex molecules.
  • Research: Its unique properties make it a subject of interest in biochemical studies related to enzyme interactions and metabolic pathways .

Several compounds share structural similarities with 1-naphthalenemethanol, including:

Compound NameStructural FeaturesUnique Aspects
Naphthalen-2-yl-methanolHydroxymethyl group at the second positionDifferent antibacterial profile
Naphthalen-1-yl-ethanolEthanol derivative at the first positionVaries in solubility and reactivity
Naphthalen-1-yl-methanoneKetone derivative at the first positionExhibits different reactivity patterns
1-HydroxymethylnaphthaleneHydroxymethyl group attached to naphthaleneOften used as an intermediate in organic synthesis

Uniqueness: The unique structural configuration of 1-naphthalenemethanol allows it to undergo diverse

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

271.1339066 g/mol

Monoisotopic Mass

271.1339066 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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